molecular formula C19H19FN2O B140283 Desmethylescitalopram CAS No. 144025-14-9

Desmethylescitalopram

カタログ番号: B140283
CAS番号: 144025-14-9
分子量: 310.4 g/mol
InChIキー: PTJADDMMFYXMMG-IBGZPJMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desmethylescitalopram, also known as S-desmethylcitalopram or S-DCT, is a metabolite of the antidepressant drug escitalopram. It is a selective serotonin reuptake inhibitor (SSRI) that is being studied for its potential therapeutic uses in various psychiatric and neurological disorders.

科学的研究の応用

Metabolism and Pharmacogenomics

  • CYP2C19 Genotype Influence: The metabolism of escitalopram to its primary metabolite, N-desmethylescitalopram, is significantly influenced by CYP2C19 and CYP2D6 genotypes. This impact is evident in the variation of steady-state concentrations of escitalopram and its metabolite in patients with depression, highlighting the role of genetic factors in drug metabolism (Huezo-Diaz et al., 2012).

Pharmacokinetics

  • Impact of Fluvoxamine on Pharmacokinetics

    The coadministration of fluvoxamine, an inhibitor of CYP2C19, significantly alters the plasma concentrations of escitalopram but not of desmethylescitalopram in depressed patients. This indicates a selective pharmacokinetic interaction, potentially relevant for therapeutic drug monitoring (Yasui‐Furukori et al., 2016).

  • Variability in Serum Concentrations

    A study highlighted the extensive variability in serum concentrations of escitalopram and its metabolites, including this compound, among patients. This variability was observed across different dosages, indicating the complex pharmacokinetics of these compounds (Reis et al., 2007).

Clinical Applications and Efficacy

  • Comparative Efficacy in Anxious Depression

    A study compared the efficacy of escitalopram with other antidepressants in treating anxious depression. While this compound was not the primary focus, its role as a metabolite of escitalopram, an effective treatment in this context, is implied (Shin et al., 2022).

  • Role in Pediatric Depression

    Research on escitalopram in pediatric depression, which would involve the formation of this compound as a metabolite, did not find significant improvement compared to placebo in the total population, but suggested potential benefits in adolescent patients (Wagner et al., 2006).

Forensic Toxicology

  • Detection in Alternative Materials: The development of methods to detect citalopram and its metabolite this compound in hair and nails has implications for forensic toxicology. This method enables the identification of long-term use or exposure to these compounds (Pufal et al., 2010).

作用機序

Target of Action

Desmethylescitalopram, also known as N-Desmethylcitalopram, is an active metabolite of the antidepressant drugs citalopram and escitalopram . Its primary target is the serotonin transporter (SERT) . SERT plays a crucial role in the termination of serotonin signaling in the synaptic cleft by reuptaking serotonin back into the presynaptic neuron .

Mode of Action

This compound functions as a selective serotonin reuptake inhibitor (SSRI) . It binds to the SERT, inhibiting the reuptake of serotonin, thereby increasing the concentration of serotonin in the synaptic cleft . This increase in serotonin levels enhances serotonin signaling, which is often deficient in conditions like depression and anxiety .

Biochemical Pathways

This compound is involved in the citalopram metabolism pathway . As an SSRI, it primarily affects the serotonergic system, but it may also indirectly influence other neurotransmitter systems due to the interconnected nature of neural networks .

Pharmacokinetics

It’s absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The inhibition of serotonin reuptake by this compound leads to an increase in serotonin concentrations in the synaptic cleft . This results in enhanced serotonin signaling, which can help to alleviate symptoms of depression and anxiety . The exact molecular and cellular effects are complex and involve changes in gene expression, neural plasticity, and neural circuit function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as diet, lifestyle, and co-administration of other drugs can affect its pharmacokinetics and pharmacodynamics . Additionally, individual patient characteristics, including age, sex, genetic factors, and liver function, can also impact the drug’s action .

生化学分析

Biochemical Properties

Desmethylescitalopram, like citalopram and escitalopram, functions as a selective serotonin reuptake inhibitor (SSRI) . This means that it interacts with the serotonin transporter protein, inhibiting the reuptake of serotonin into the presynaptic neuron. This results in an increase in the extracellular concentrations of serotonin, enhancing serotonergic neurotransmission .

Cellular Effects

This compound influences cell function primarily through its impact on serotonin signaling pathways. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, which can influence various cellular processes, including gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the serotonin transporter on the presynaptic neuron, inhibiting the reuptake of serotonin. This leads to an increase in serotonin concentrations in the synaptic cleft, enhancing serotonergic neurotransmission .

Temporal Effects in Laboratory Settings

It is known that the effects of SSRIs like this compound can take several weeks to become apparent in clinical settings .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. Ssris like this compound are known to have dose-dependent effects in animal models, with higher doses typically resulting in greater increases in extracellular serotonin concentrations .

Metabolic Pathways

In humans, this compound is involved in the citalopram metabolism pathway . It is a primary metabolite, meaning it is a direct product of the metabolism of citalopram .

Transport and Distribution

Like other SSRIs, it is likely to be distributed throughout the body via the bloodstream .

Subcellular Localization

As an SSRI, it is likely to exert its effects at the level of the synapse, where it interacts with the serotonin transporter on the presynaptic neuron .

特性

IUPAC Name

(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJADDMMFYXMMG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335276
Record name Desmethylescitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144025-14-9
Record name Desmethylescitalopram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144025149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylescitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144025-14-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYLESCITALOPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68457TFE9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethylescitalopram
Reactant of Route 2
Reactant of Route 2
Desmethylescitalopram
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Desmethylescitalopram
Reactant of Route 4
Reactant of Route 4
Desmethylescitalopram
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Desmethylescitalopram
Reactant of Route 6
Desmethylescitalopram
Customer
Q & A

Q1: How does the CYP2C19 genotype influence the metabolism of escitalopram and desmethylescitalopram?

A: Research indicates that the CYP2C19 genotype plays a significant role in the steady-state plasma concentrations of escitalopram. Individuals homozygous for the CYP2C19*17 allele (associated with ultrarapid metabolizer phenotype) exhibit significantly lower escitalopram concentrations and higher metabolic ratios (this compound/escitalopram) compared to extensive metabolizers. [] Conversely, individuals homozygous for alleles conferring the poor metabolizer phenotype show higher escitalopram concentrations than extensive metabolizers. [] Interestingly, while CYP2C19 genotype impacts escitalopram levels, it appears to have little to no effect on this compound concentrations. [, ]

Q2: Beyond CYP2C19, do other factors influence escitalopram concentrations?

A: Yes, research suggests that age and CYP2D6 genotype can also influence escitalopram concentrations. Specifically, older age is associated with higher escitalopram concentrations. [] Additionally, individuals with a CYP2D6 genotype characterized as intermediate/poor metabolizer exhibit higher escitalopram concentrations compared to CYP2D6 extensive metabolizers. [] These findings highlight the complex interplay of genetic and physiological factors in determining individual responses to escitalopram.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。